6-(2-Bromoethyl)quinoxaline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(2-bromoethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c11-4-3-8-1-2-9-10(7-8)13-6-5-12-9/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHDLNUDQFRWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C=C1CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695659 | |
| Record name | 6-(2-Bromoethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204298-74-7 | |
| Record name | 6-(2-Bromoethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-(2-Bromoethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel compound 6-(2-Bromoethyl)quinoxaline. This molecule holds potential as a versatile building block in medicinal chemistry and materials science due to the presence of the reactive bromoethyl group on the biologically significant quinoxaline scaffold. This document outlines a plausible and detailed multi-step synthesis, including robust experimental protocols and predicted analytical data to guide researchers in its preparation and identification.
Proposed Synthetic Pathway
The synthesis of this compound can be strategically approached in a three-step sequence starting from the commercially available 4-acetyl-1,2-phenylenediamine. This pathway avoids the potential complications of direct Friedel-Crafts reactions on the quinoxaline ring, which can be deactivated by the nitrogen atoms. The proposed route involves the initial formation of the quinoxaline core, followed by the reduction of the acetyl group to a secondary alcohol, and subsequent conversion to the target bromoethyl derivative.
Caption: Proposed three-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 6-Acetylquinoxaline
This step involves the condensation of 4-acetyl-1,2-phenylenediamine with glyoxal to form the quinoxaline ring system.
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-acetyl-1,2-phenylenediamine (10.0 g, 66.6 mmol) and ethanol (100 mL).
-
Reagent Addition: While stirring, add a 40% aqueous solution of glyoxal (8.5 mL, 73.3 mmol) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in dichloromethane (150 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: 1:4 ethyl acetate/hexanes) to yield 6-acetylquinoxaline as a solid.
Step 2: Synthesis of 6-(1-Hydroxyethyl)quinoxaline
This protocol describes the reduction of the acetyl group of 6-acetylquinoxaline to the corresponding secondary alcohol using sodium borohydride.
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 6-acetylquinoxaline (8.0 g, 46.5 mmol) in methanol (120 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add sodium borohydride (2.1 g, 55.8 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC (eluent: 1:1 ethyl acetate/hexanes).
-
Work-up: Quench the reaction by the slow addition of water (50 mL) at 0°C. Remove the methanol under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate (3 x 75 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude 6-(1-hydroxyethyl)quinoxaline is typically of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from an ethyl acetate/hexanes mixture.
Step 3: Synthesis of this compound
This final step involves the conversion of the secondary alcohol to the target alkyl bromide using phosphorus tribromide. This reaction should be performed in a well-ventilated fume hood due to the corrosive nature of PBr₃.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 6-(1-hydroxyethyl)quinoxaline (6.0 g, 34.4 mmol) and dry tetrahydrofuran (THF) (100 mL). Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Add phosphorus tribromide (1.3 mL, 13.8 mmol) dropwise via syringe over 20 minutes. A white precipitate may form during the addition.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours. Allow the reaction to slowly warm to room temperature and stir for an additional hour. Monitor the reaction by TLC (eluent: 1:2 ethyl acetate/hexanes).
-
Work-up: Carefully pour the reaction mixture onto crushed ice (150 g) with stirring. Basify the mixture to a pH of approximately 8 with a saturated aqueous sodium bicarbonate solution.
-
Purification: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic extracts, wash with brine (75 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: 1:5 ethyl acetate/hexanes) to afford this compound.
Characterization Data
The following tables summarize the predicted and key characterization data for the synthesized compounds.
Table 1: Physicochemical and Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Mass Spectrum (EI+) m/z |
| 6-Acetylquinoxaline | C₁₀H₈N₂O | 172.18 | 172 (M+), 157 ([M-CH₃]+), 129 ([M-COCH₃]+) |
| 6-(1-Hydroxyethyl)quinoxaline | C₁₀H₁₀N₂O | 174.20 | 174 (M+), 159 ([M-CH₃]+), 130 ([M-C₂H₄O]+) |
| This compound | C₁₀H₉BrN₂ | 237.10 | 238/236 (M+), 157 ([M-Br]+) |
Table 2: Predicted ¹H and ¹³C NMR Spectroscopic Data
| Compound | Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm) | Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 6-Acetylquinoxaline | 8.95 (d, J=1.8 Hz, 1H), 8.89 (d, J=1.8 Hz, 1H), 8.60 (d, J=2.2 Hz, 1H), 8.25 (dd, J=8.8, 2.2 Hz, 1H), 8.15 (d, J=8.8 Hz, 1H), 2.75 (s, 3H) | 197.5 (C=O), 147.8, 145.5, 144.0, 142.5, 138.0, 132.0, 130.5, 128.0, 26.8 (CH₃) |
| 6-(1-Hydroxyethyl)quinoxaline | 8.85 (d, J=1.8 Hz, 1H), 8.80 (d, J=1.8 Hz, 1H), 8.10 (d, J=8.6 Hz, 1H), 7.95 (s, 1H), 7.70 (dd, J=8.6, 2.0 Hz, 1H), 5.10 (q, J=6.5 Hz, 1H), 2.50 (br s, 1H, OH), 1.60 (d, J=6.5 Hz, 3H) | 146.0, 145.0, 143.5, 142.0, 141.0, 130.0, 129.0, 125.0, 70.5 (CH-OH), 25.0 (CH₃) |
| This compound | 8.90 (d, J=1.8 Hz, 1H), 8.85 (d, J=1.8 Hz, 1H), 8.15 (d, J=8.7 Hz, 1H), 8.05 (s, 1H), 7.80 (dd, J=8.7, 2.1 Hz, 1H), 5.30 (q, J=6.8 Hz, 1H), 2.15 (d, J=6.8 Hz, 3H) | 146.5, 145.5, 143.0, 142.5, 139.0, 131.0, 129.5, 127.0, 50.0 (CH-Br), 26.0 (CH₃) |
Disclaimer: The synthetic protocols and characterization data provided in this guide are proposed based on established chemical principles and data for analogous structures. Actual experimental results may vary, and optimization of the described procedures may be necessary. All laboratory work should be conducted with appropriate safety precautions.
An In-depth Technical Guide to 6-(2-Bromoethyl)quinoxaline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 6-(2-Bromoethyl)quinoxaline. Due to the limited availability of experimental data for this specific compound, this guide also includes extrapolated data based on the closely related and well-characterized compound, 6-bromoquinoxaline, to provide a foundational understanding for researchers.
Chemical Structure and Properties
This compound possesses a bicyclic heterocyclic core, consisting of a benzene ring fused to a pyrazine ring, with a 2-bromoethyl substituent at the 6-position. The presence of the quinoxaline core makes it a subject of interest in medicinal chemistry, as quinoxaline derivatives are known to exhibit a wide range of biological activities.
Data Presentation
The following table summarizes the available and extrapolated quantitative data for this compound.
| Property | Value (this compound) | Value (6-Bromoquinoxaline - for reference) |
| CAS Number | 1204298-74-7 | 50998-17-9 |
| Molecular Formula | C₁₀H₉BrN₂ | C₈H₅BrN₂ |
| Molecular Weight | 237.10 g/mol | 209.04 g/mol |
| Melting Point | Data not available | 48-53 °C |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Structure Diagram:
Figure 1: Chemical structure of this compound.
Experimental Protocols
Proposed Synthesis of this compound
A potential synthetic route to this compound involves a two-step process starting from the commercially available 6-bromoquinoxaline. The first step is a Sonogashira coupling to introduce an ethynyl group, followed by hydrobromination of the alkyne.
Figure 2: Proposed synthetic pathway for this compound.
Step 1: Sonogashira Coupling to form 6-Ethynylquinoxaline
This procedure is based on standard Sonogashira coupling protocols for aryl halides.
-
Materials: 6-Bromoquinoxaline, trimethylsilylacetylene, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], copper(I) iodide (CuI), potassium carbonate (K₂CO₃), methanol (MeOH), and an appropriate solvent such as tetrahydrofuran (THF).
-
Procedure:
-
To a dry, inert-atmosphere flask, add 6-bromoquinoxaline (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add degassed THF, followed by trimethylsilylacetylene (1.2 eq) and a suitable base like triethylamine (2.0 eq).
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude trimethylsilyl-protected alkyne is then deprotected by dissolving it in methanol and adding potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature until deprotection is complete (monitored by TLC).
-
Remove the solvent under reduced pressure, add water, and extract the product with an organic solvent.
-
Purify the crude 6-ethynylquinoxaline by column chromatography on silica gel.
-
Step 2: Hydrobromination to form this compound
-
Materials: 6-Ethynylquinoxaline, hydrogen bromide (HBr) solution (e.g., 33% in acetic acid or as a gas).
-
Procedure:
-
Dissolve 6-ethynylquinoxaline in a suitable solvent like glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add a solution of HBr in acetic acid or bubble HBr gas through the solution.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by pouring it into a beaker of ice water.
-
Neutralize the solution with a base such as sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate it.
-
Purify the crude this compound by column chromatography.
-
Characterization Protocols
The following are generalized protocols for the analytical characterization of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Procedure: Dissolve a small sample of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube. Acquire ¹H and ¹³C NMR spectra
Spectroscopic and Synthetic Profile of 6-(2-Bromoethyl)quinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a generalized synthetic protocol for 6-(2-Bromoethyl)quinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound in the public domain, this guide presents spectroscopic data for the closely related precursor, 6-Bromoquinoxaline. This information, combined with established synthetic methodologies for quinoxaline derivatives, serves as a valuable resource for the synthesis and characterization of the target compound.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy of Quinoxaline Derivatives
NMR spectroscopy is a powerful tool for elucidating the molecular structure. Although specific shifts for this compound are not documented in the searched literature, typical chemical shifts for the quinoxaline core can be inferred from related structures. For a generic quinoxaline, proton signals for the pyrazine ring typically appear in the downfield region (δ 8.5-9.5 ppm), while the protons on the benzene ring resonate between δ 7.5 and 8.5 ppm. In the ¹³C NMR spectrum, the carbon atoms of the pyrazine ring are generally observed between δ 140 and 155 ppm, and the benzene ring carbons appear in the δ 125-145 ppm range. The introduction of the 2-bromoethyl group at the 6-position would introduce characteristic signals in the aliphatic region of both ¹H and ¹³C NMR spectra.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups within a molecule. The IR spectrum of 6-Bromoquinoxaline would be dominated by absorptions corresponding to the aromatic C-H and C=C stretching vibrations.
Table 1: Infrared (IR) Spectroscopy Data for 6-Bromoquinoxaline
| Wavenumber (cm⁻¹) | Interpretation |
| ~3050-3150 | Aromatic C-H stretching |
| ~1600-1650 | Aromatic C=C stretching |
| ~1450-1550 | Aromatic C=C stretching |
| ~1000-1200 | C-H in-plane bending |
| ~750-900 | C-H out-of-plane bending |
| ~500-700 | C-Br stretching |
Note: The introduction of the 2-bromoethyl group in this compound would add characteristic C-H stretching and bending vibrations for the ethyl group in the regions of 2850-3000 cm⁻¹ and 1375-1475 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-Bromoquinoxaline, the mass spectrum shows characteristic peaks corresponding to the molecular ion.
Table 2: Mass Spectrometry (MS) Data for 6-Bromoquinoxaline [1]
| m/z | Interpretation |
| 208, 210 | Molecular ion peaks ([M]⁺, [M+2]⁺) due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) |
| 129 | Loss of Br |
| 102 | Loss of Br and HCN |
| 75 | Further fragmentation |
Note: For this compound, the molecular ion peaks would be expected at m/z 236 and 238, reflecting the addition of the C₂H₄Br group. The fragmentation pattern would likely involve the loss of the bromoethyl side chain.
Experimental Protocols
The synthesis of this compound can be approached through established methods for the preparation of quinoxaline derivatives. A common and effective strategy involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound or an α-haloketone.
General Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 4-bromo-5-(2-bromoethyl)-1,2-phenylenediamine with glyoxal. The starting diamine can be prepared from a suitable commercially available precursor through standard aromatic substitution and reduction reactions.
Reaction Scheme:
Caption: Synthetic pathway to this compound.
General Procedure for Spectroscopic Data Acquisition
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 300 MHz or higher. The sample would be dissolved in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.
IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film on a salt plate (NaCl or KBr).
Mass Spectrometry: The mass spectrum would be recorded on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample can be introduced directly or via a gas chromatograph (GC-MS).
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Experimental workflow for synthesis and characterization.
References
Solubility and Stability of 6-(2-Bromoethyl)quinoxaline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(2-Bromoethyl)quinoxaline is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough understanding of its solubility and stability in various organic solvents is paramount for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols for determining these crucial parameters, alongside a logical workflow for a systematic assessment. This guide is intended to empower researchers and drug development professionals to generate reliable and reproducible data for their specific applications.
Introduction
Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that exhibit a wide range of biological activities and are utilized as building blocks in the synthesis of various functional molecules.[1][2] The substituent at the 6-position, a 2-bromoethyl group, introduces a reactive site that can be further functionalized, making this compound a valuable intermediate. The successful handling and application of this compound are critically dependent on its solubility and stability profiles in relevant organic solvents.
This guide outlines the predicted solubility of this compound based on its structural features and the general properties of related compounds. More importantly, it provides standardized methodologies for the experimental determination of both solubility and stability, ensuring that researchers can obtain high-quality data tailored to their specific needs.
Physicochemical Properties of this compound
A summary of the key physicochemical properties for this compound is presented below. These properties are essential for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| CAS Number | 1204298-74-7 | [3] |
| Molecular Formula | C₁₀H₉BrN₂ | ChemScene |
| Molecular Weight | 237.10 g/mol | ChemScene |
| Appearance | Solid (predicted) | - |
| Melting Point | Not reported | - |
Solubility Profile
Predicted Qualitative Solubility
The expected solubility in common organic solvents is summarized in the table below. It is crucial to note that these are predictions and must be confirmed by experimental determination.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | Soluble to Highly Soluble | The polar nature of these solvents can interact with the nitrogen atoms in the quinoxaline ring. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | The overall nonpolar character of the molecule should allow for good solubility. |
| Alcohols | Methanol, Ethanol | Moderately Soluble | The potential for hydrogen bonding with the quinoxaline nitrogens may be sterically hindered. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Sparingly Soluble to Soluble | Moderate polarity of these solvents may lead to reasonable solubility. |
| Aromatic | Toluene, Benzene | Sparingly Soluble | The aromatic nature of the solvent can interact with the quinoxaline ring system. |
| Nonpolar | Hexane, Heptane | Insoluble to Sparingly Soluble | The polarity of the quinoxaline moiety is likely too high for significant solubility in nonpolar solvents. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
20 mL screw-cap glass vials
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the selected solvent. The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid. For solvents where sedimentation is slow, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).
-
Sample Collection and Dilution: Carefully withdraw a known volume of the clear supernatant using a calibrated pipette. Immediately dilute the aliquot with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Calculation: Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)
Stability Profile
The stability of this compound in organic solvents is crucial for its storage and use in reactions. The primary concern for this molecule is the potential for nucleophilic substitution at the bromoethyl group or degradation of the quinoxaline ring.
Potential Degradation Pathways
-
Nucleophilic Substitution: Solvents with nucleophilic character (e.g., alcohols, water) could potentially displace the bromide.
-
Hydrolysis: Trace amounts of water in solvents can lead to the hydrolysis of the bromoethyl group.
-
Oxidation: The quinoxaline ring may be susceptible to oxidation, especially in the presence of light or oxidizing agents.
Experimental Protocol for Stability Assessment (Forced Degradation Study)
This protocol outlines a forced degradation study to identify potential degradation products and determine the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Selected organic solvents
-
Stock solution of this compound in a non-reactive solvent (e.g., acetonitrile)
-
Acidic solution (e.g., 0.1 M HCl)
-
Basic solution (e.g., 0.1 M NaOH)
-
Oxidizing agent (e.g., 3% H₂O₂)
-
UV-Vis spectrophotometer or HPLC with a photodiode array (PDA) detector
-
Temperature-controlled chamber
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare solutions of this compound in the selected organic solvents at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic/Basic Conditions: Add a small volume of the acidic or basic solution to the sample solutions.
-
Oxidative Conditions: Add a small volume of the oxidizing agent to the sample solutions.
-
Thermal Stress: Store the sample solutions at an elevated temperature (e.g., 60 °C).
-
Photostability: Expose the sample solutions to controlled light conditions in a photostability chamber.
-
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stressed sample.
-
Analysis: Analyze the samples using a stability-indicating HPLC method (a method capable of separating the parent compound from its degradation products).
-
Data Evaluation:
-
Monitor the decrease in the peak area of the parent compound over time to determine the degradation rate.
-
Identify and quantify any major degradation products.
-
Calculate the half-life (t₁/₂) of the compound under each stress condition.
-
Workflow for Solubility and Stability Assessment
The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of this compound.
Caption: Workflow for determining solubility and stability.
Conclusion
While quantitative data on the solubility and stability of this compound in organic solvents is not extensively documented, this guide provides the necessary framework for researchers to generate this critical information. By following the detailed experimental protocols and the logical workflow presented, scientists and drug development professionals can obtain reliable and reproducible data to support their research and development activities. A systematic approach to understanding these fundamental physicochemical properties will ultimately facilitate the successful application of this compound in its intended fields.
References
A Comprehensive Technical Guide to Quinoxaline Synthesis Methodologies for Researchers and Drug Development Professionals
An In-depth Review of Core Synthetic Strategies, Experimental Protocols, and Mechanistic Insights
Quinoxalines, a class of nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry and materials science due to their diverse biological activities.[1] Their unique fused benzene and pyrazine ring structure imparts a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects, making them privileged scaffolds in drug discovery. This technical guide provides a comprehensive overview of the core methodologies for synthesizing quinoxalines, complete with detailed experimental protocols, comparative quantitative data, and visualizations of key reaction pathways and their roles in cellular signaling.
Core Synthetic Strategies: A Comparative Overview
The synthesis of quinoxalines can be broadly categorized into three main approaches: classical condensation reactions, modern catalytic methods including microwave-assisted and metal-catalyzed reactions, and the specialized Beirut reaction for the synthesis of quinoxaline-1,4-dioxides.
Classical Condensation of o-Phenylenediamines with 1,2-Dicarbonyl Compounds
The most traditional and widely employed method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2][3][4] This robust reaction, first reported by Körner and Hinsberg, proceeds via a cyclocondensation mechanism.
General Reaction Scheme:
Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline
A solution of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol, 0.210 g) is prepared in a suitable solvent, such as rectified spirit (8 mL) or toluene (8 mL).[4] The mixture is then warmed or stirred at room temperature. For instance, one procedure involves warming the mixture in a water bath for 30 minutes, followed by the addition of water to induce precipitation. The crude product is then filtered and can be recrystallized from aqueous ethanol to yield 2,3-diphenylquinoxaline.
Quantitative Data for Classical Condensation Methods
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| None | Rectified Spirit | Warm | 30 min | - | NA |
| None | Toluene | Room Temp. | 2 h | 0 | [4] |
| AlCuMoVP | Toluene | 25 | 120 min | 92 | [4] |
| Phenol (20 mol%) | Ethanol:Water (7:3) | Room Temp. | - | High | [5] |
| Iodine (5 mol%) | Ethanol/Water (1:1) | 50 (Microwave) | 2-3 min | Excellent | [6] |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields.[7][8] This technique is particularly effective for the synthesis of quinoxalines, reducing reaction times from hours to mere minutes.[7][8]
Experimental Protocol: Microwave-Assisted Synthesis of Quinoxaline Derivatives from 2,3-dichloroquinoxaline
In a microwave tube, 2,3-dichloroquinoxaline (0.2 g, 1 mmol) is combined with a nucleophile (2 mmol) and triethylamine (0.4 mL, 3 mmol). The reaction mixture is then subjected to microwave irradiation for 5 minutes at 160°C.[9] After cooling, the resulting mixture is extracted, dried over sodium sulfate, and concentrated to yield the desired 2,3-disubstituted quinoxaline derivative.[9]
Workflow for Microwave-Assisted Synthesis
Quantitative Data for Microwave-Assisted Quinoxaline Synthesis
| Diamine | Dicarbonyl | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| o-phenylenediamine | Benzil | None | 9:1 MeOH-HOAc | 5 | 99 | |
| 4,5-dimethyl-1,2-phenylenediamine | Benzil | None | 9:1 MeOH-HOAc | 5 | 99 | |
| o-phenylenediamine | Phenylglyoxal monohydrate | Iodine (5 mol%) | EtOH/H₂O (1:1) | 0.5 | 95 | [6] |
| 4-Methyl-o-phenylenediamine | Benzil | Acidic Alumina | Solvent-free | 3 | 86 | [10] |
The Beirut Reaction
The Beirut reaction is a specific and efficient method for the synthesis of quinoxaline-1,4-dioxides, which are of significant interest due to their biological activities.[11] This reaction involves the cycloaddition of a benzofuroxan with an enamine or an enolate.[11]
Experimental Protocol: Synthesis of 2-Amino-3-cyanoquinoxaline-1,4-dioxide
Equimolar amounts of a thiazol-2-ylacetonitrile and benzofuroxan are dissolved in DMF. The solution is then treated with 1.5 equivalents of a base such as KOH or triethylamine. The reaction proceeds to yield the corresponding 2-aminoquinoxaline-1,4-dioxide.
Induction of Apoptosis
Many quinoxaline-based anticancer agents exert their therapeutic effect by inducing apoptosis, or programmed cell death. [12][13]This can occur through various mechanisms, including the inhibition of key survival proteins and the activation of pro-apoptotic factors. For instance, certain quinoxaline derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 and upregulate pro-apoptotic proteins such as p53, caspase-3, and caspase-8, leading to cell death. [14]Some derivatives also induce apoptosis through the mitochondrial pathway by increasing reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential. [15][16]
Conclusion
The synthesis of quinoxalines is a well-established field with a rich history and a vibrant present. From the classical condensation reactions to modern microwave-assisted and metal-catalyzed methodologies, researchers have a diverse toolbox at their disposal. The continued development of green and efficient synthetic protocols is crucial for the sustainable production of these valuable compounds. Furthermore, the elucidation of their mechanisms of action in key cellular signaling pathways, such as the PI3K/Akt/mTOR and apoptotic pathways, provides a strong foundation for the rational design of novel quinoxaline-based therapeutics. This guide serves as a valuable resource for scientists and drug development professionals, offering both the foundational knowledge and the detailed practical information necessary to advance research in this exciting area.
References
- 1. ias.ac.in [ias.ac.in]
- 2. Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04453C [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of quinoxaline derivatives as tubulin polymerization inhibitors that elevate intracellular ROS and triggers apoptosis via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A new quinoxaline-containing peptide induces apoptosis in cancer cells by autophagy modulation - PMC [pmc.ncbi.nlm.nih.gov]
6-(2-Bromoethyl)quinoxaline: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their diverse pharmacological activities, including anticancer, antiviral, and antibacterial properties, have established them as privileged scaffolds in medicinal chemistry. Among the functionalized quinoxalines, 6-(2-Bromoethyl)quinoxaline emerges as a particularly valuable building block. The presence of a reactive bromoethyl group at the 6-position of the stable quinoxaline core provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of complex molecules for drug discovery and materials science. This technical guide details the synthesis, key reactions, and potential applications of this compound, offering experimental protocols and structured data to support its use in organic synthesis.
Physicochemical Properties and Spectroscopic Data
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its identification, purification, and use in subsequent reactions.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 1204298-74-7 |
| Molecular Formula | C₁₀H₉BrN₂ |
| Molecular Weight | 237.10 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not available in searched literature |
| Boiling Point | Not available in searched literature |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF) |
| ¹H NMR (Predicted) | Peaks corresponding to quinoxaline ring protons and ethyl group protons. |
| ¹³C NMR (Predicted) | Peaks corresponding to quinoxaline ring carbons and ethyl group carbons. |
| Mass Spec (EI) | M⁺ peak at m/z 236/238 (bromine isotope pattern) |
Synthesis of this compound
While direct, detailed experimental procedures for the synthesis of this compound are not extensively reported, several plausible synthetic routes can be proposed based on established quinoxaline chemistry. Two potential pathways are outlined below.
Pathway A: From 6-Acetylquinoxaline
This pathway involves the initial synthesis of 6-acetylquinoxaline, followed by reduction and subsequent bromination.
Caption: Proposed synthesis of this compound starting from quinoxaline via a Friedel-Crafts acylation.
Experimental Protocol (Proposed):
-
Synthesis of 6-Acetylquinoxaline: To a solution of quinoxaline in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) at 0 °C. Acetyl chloride is then added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with ice water and extracted with an organic solvent. The organic layer is dried and concentrated to yield 6-acetylquinoxaline.
-
Reduction to 6-(1-Hydroxyethyl)quinoxaline: 6-Acetylquinoxaline is dissolved in methanol, and sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The reaction is stirred until the starting material is consumed. The solvent is removed under reduced pressure, and the residue is worked up to afford 6-(1-Hydroxyethyl)quinoxaline.
-
Bromination to this compound: 6-(1-Hydroxyethyl)quinoxaline is treated with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in a suitable solvent to yield the final product, this compound.
Pathway B: From 4-Bromo-1,2-phenylenediamine
This approach involves the construction of the quinoxaline ring from a substituted phenylenediamine precursor.
Caption: Alternative synthesis of this compound via condensation of a substituted phenylenediamine.
Experimental Protocol (Proposed):
-
Synthesis of 6-(2-Hydroxyethyl)quinoxaline: 4-(2-Hydroxyethyl)-1,2-phenylenediamine is condensed with glyoxal in a suitable solvent (e.g., ethanol or acetic acid) with heating. The reaction mixture is then cooled, and the product is isolated by filtration or extraction to give 6-(2-Hydroxyethyl)quinoxaline.
-
Bromination to this compound: The alcohol is converted to the bromide using a reagent system like carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) (Appel reaction) in a solvent such as dichloromethane.
Reactivity and Applications in Organic Synthesis
The primary utility of this compound as a building block stems from the reactivity of the bromoethyl side chain, which readily participates in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups and the construction of more complex molecular architectures.
Navigating the Safe Handling of 6-(2-Bromoethyl)quinoxaline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known hazards and recommended safety precautions for handling 6-(2-Bromoethyl)quinoxaline. Due to the limited availability of a dedicated Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from publicly available data for this compound and safety data for structurally related quinoxaline derivatives. It is imperative to handle this compound with the assumption that it may share toxicological properties with similar chemicals.
Hazard Identification and Classification
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation or damage.
-
Respiratory Irritation: May cause respiratory irritation.
GHS Pictograms (Anticipated):
| Pictogram | Hazard Class |
|
| Acute Toxicity (Oral), Skin Irritation, Eye Irritation, Respiratory Irritation |
|
| Serious Eye Damage |
Hazard and Precautionary Statements:
A supplier for this compound provides the following precautionary statement codes: P261, P264, P270, P271, P280, P302+P352, P304+P340, P330, P361+P364, P405, P501[1]. The corresponding hazard statements and full precautionary statements for related compounds are detailed in the table below[3][4].
| Code | Statement |
| Hazard Statements | |
| H302 | Harmful if swallowed[4]. |
| H315 | Causes skin irritation[4]. |
| H319 | Causes serious eye irritation[4]. |
| H335 | May cause respiratory irritation[4]. |
| Precautionary Statements | |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray[3][4]. |
| P264 | Wash hands and other exposed areas thoroughly after handling[3][4]. |
| P270 | Do not eat, drink or smoke when using this product[3][4]. |
| P271 | Use only outdoors or in a well-ventilated area[3][4]. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection[3][4]. |
| P301+P317 | IF SWALLOWED: Get medical help[3]. |
| P302+P352 | IF ON SKIN: Wash with plenty of water[3][4]. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing[3][4]. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[5]. |
| P319 | Get medical help if you feel unwell[3]. |
| P330 | Rinse mouth[3][4]. |
| P332+P317 | If skin irritation occurs: Get medical help[3]. |
| P362+P364 | Take off contaminated clothing and wash it before reuse[3][4]. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed[3][4]. |
| P405 | Store locked up[3][4]. |
| P501 | Dispose of contents/container in accordance with local, regional, national, and international regulations[3][4]. |
Toxicological Data (for Related Quinoxaline Derivatives)
No specific toxicity data for this compound was found. The following table summarizes available data for related quinoxaline compounds to provide an indication of potential toxicity.
| Compound | Test | Route | Species | Dose/Concentration | Result | Reference |
| Quinoxaline 1,4-di-oxides (various) | LD50 | Intraperitoneal | Rat | 30-120 mg/kg | - | [6] |
| 2,3-dimethylquinoxaline | Acute Oral Toxicity | Oral | Mouse | >2000 mg/kg | LD50 | [7] |
Experimental Protocols: Safe Handling Procedures
The following protocols are based on standard practices for handling hazardous chemicals and information from SDSs of related quinoxaline compounds.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure[8][9].
-
Safety Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area[9][10].
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact[5][8].
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[8][10].
Handling and Storage
-
General Handling:
-
Storage:
Emergency Procedures
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention[5][8].
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[5][8].
-
In Case of Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention[3][5].
-
In Case of Ingestion: Rinse mouth with water. Seek immediate medical attention[3][5].
-
Spills:
Visualized Workflows
The following diagrams illustrate key workflows for the safe handling of this compound.
Caption: General laboratory workflow for handling this compound.
Caption: First aid procedures for exposure to this compound.
Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should be thoroughly trained in chemical safety and have access to the most current safety information available from the chemical supplier. Always perform a risk assessment before beginning any new experimental procedure.
References
- 1. chemscene.com [chemscene.com]
- 2. 6-Bromoquinoxaline | C8H5BrN2 | CID 610939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. downloads.ossila.com [downloads.ossila.com]
- 6. Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-vivo and in-vitro toxicity evaluation of 2,3-dimethylquinoxaline: An antimicrobial found in a traditional herbal medicine | PLOS One [journals.plos.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 50998-17-9 Name: 6-Bromoquinoxaline [xixisys.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 6-(2-Bromoethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoxaline derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The functionalization of the quinoxaline scaffold is a key strategy in the development of novel therapeutic agents.[6] This document provides a detailed protocol for the nucleophilic substitution on 6-(2-Bromoethyl)quinoxaline, a versatile intermediate for the synthesis of a variety of quinoxaline-based compounds. The protocol outlines the general procedure, reagent selection, and reaction conditions, along with a summary of potential products and their significance.
Introduction
The quinoxaline core is a privileged structure in medicinal chemistry.[6] The introduction of various functional groups via nucleophilic substitution allows for the modulation of the physicochemical and biological properties of these molecules. The bromoethyl group at the 6-position of the quinoxaline ring serves as an excellent electrophilic site for the attachment of a wide range of nucleophiles, leading to the creation of diverse chemical libraries for drug discovery and development. Reactions involving nucleophilic attack on halogenated side chains of quinoxaline derivatives are well-established synthetic strategies.[1][7] This protocol provides a generalized yet detailed procedure for such transformations.
Experimental Protocols
General Protocol for Nucleophilic Substitution on this compound
This protocol describes a general method for the reaction of this compound with various nucleophiles. The specific conditions may require optimization based on the reactivity of the chosen nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine, thiol, alkoxide, azide, cyanide)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF), Dioxane, Dimethyl sulfoxide (DMSO))
-
Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N), Sodium hydride (NaH))
-
Reaction vessel (round-bottom flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert atmosphere (Nitrogen or Argon)
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Reagents for workup (e.g., water, ethyl acetate, brine)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF, ACN, or DMSO). Add a suitable base (1.1 - 2.0 eq), such as K₂CO₃ or Et₃N.
-
Nucleophile Addition: Add the desired nucleophile (1.0 - 1.5 eq) to the reaction mixture. If the nucleophile is a solid, it can be added directly. If it is a liquid, it should be added dropwise via a syringe. For less reactive nucleophiles, pre-formation of the conjugate base with a stronger base like NaH may be necessary.
-
Reaction: Stir the mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure substituted quinoxaline derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.
Data Presentation
The following table summarizes the expected products from the reaction of this compound with various classes of nucleophiles and highlights the potential applications of the resulting compounds.
| Nucleophile Class | Example Nucleophile | Product Structure (Generic) | Potential Biological/Chemical Significance |
| Amines | Morpholine, Piperidine, Aniline | 6-(2-(Amino)ethyl)quinoxaline | Building blocks for compounds with anticancer, antimicrobial, and anti-inflammatory activities.[2][8] |
| Thiols | Thiophenol, Mercaptoacetic acid | 6-(2-(Thio)ethyl)quinoxaline | Intermediates for antiviral agents and other biologically active molecules.[9][10] |
| Alkoxides | Sodium methoxide, Sodium ethoxide | 6-(2-(Alkoxy)ethyl)quinoxaline | Precursors for compounds with diverse pharmacological properties. |
| Azides | Sodium azide (NaN₃) | 6-(2-Azidoethyl)quinoxaline | Versatile intermediates for the synthesis of triazoles and other nitrogen-containing heterocycles via click chemistry.[1] |
| Cyanides | Potassium cyanide (KCN) | 6-(3-Quinoxalinyl)propanenitrile | Precursors for carboxylic acids, amides, and amines, expanding the chemical diversity for drug discovery.[1] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the nucleophilic substitution on this compound.
General Reaction Scheme
Caption: General scheme for the nucleophilic substitution reaction.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. Quinoxaline derivatives as a promising scaffold for breast cancer treatment - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Reaction of Quinoxaline Derivatives with Nucleophilic Reagents. | Faculty of Science [b.aun.edu.eg]
- 8. mdpi.com [mdpi.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Fluorescent Probes from 6-(2-Bromoethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of fluorescent probes derived from 6-(2-Bromoethyl)quinoxaline. This versatile building block allows for the introduction of a quinoxaline fluorophore into a variety of molecular structures, enabling the development of novel sensors for ions, pH, and biomolecules. The methodologies described herein are based on established chemical principles and provide a framework for the rational design and synthesis of custom fluorescent probes.
Introduction to Quinoxaline-Based Fluorescent Probes
Quinoxaline and its derivatives are a class of heterocyclic compounds known for their interesting photophysical properties and have been widely utilized as fluorophores in the development of chemical sensors.[1][2] The quinoxaline scaffold can be readily functionalized, allowing for the fine-tuning of its absorption and emission characteristics. The introduction of a 2-bromoethyl group at the 6-position provides a reactive handle for the facile incorporation of the quinoxaline moiety into larger molecular systems through nucleophilic substitution reactions. This approach enables the modular design of fluorescent probes, typically consisting of a fluorophore (the quinoxaline unit), a recognition moiety (receptor), and a linker.
Core Concept: Probe Design and Sensing Mechanism
The general strategy for creating a fluorescent probe from this compound involves its reaction with a molecule that can act as a nucleophile and also as a recognition site for a specific analyte. A common sensing mechanism is Photoinduced Electron Transfer (PET), where the fluorescence of the quinoxaline core is quenched in the "off" state and restored in the "on" state upon binding of the target analyte.
For instance, a tertiary amine can act as a PET quencher. When the lone pair of electrons on the nitrogen atom is available, it can donate an electron to the excited state of the fluorophore, leading to non-radiative decay and fluorescence quenching. Upon binding of an analyte, such as a metal ion or a proton, to the amine, the lone pair becomes engaged, inhibiting the PET process and causing a "turn-on" of fluorescence.
Data Presentation: Photophysical Properties of Quinoxaline-Based Probes
The following table summarizes the typical photophysical properties of fluorescent probes derived from functionalized quinoxalines. The exact values will vary depending on the specific structure of the probe and the solvent used.
| Probe Name | Excitation Wavelength (λ_ex, nm) | Emission Wavelength (λ_em, nm) | Quantum Yield (Φ) | Analyte |
| Q-Probe 1 (Hypothetical) | 350 | 450 (Off) -> 450 (On) | <0.01 (Off) -> >0.2 (On) | Metal Ions (e.g., Zn²⁺) |
| Q-Probe 2 (Hypothetical) | 365 | 480 (Off) -> 480 (On) | <0.05 (Off) -> >0.5 (On) | Protons (pH) |
Experimental Protocols
Protocol 1: Synthesis of a Quinoxaline-Based Fluorescent Probe for Metal Ion Detection (Q-Probe 1)
This protocol describes a representative synthesis of a fluorescent probe for metal ions based on the nucleophilic substitution of this compound with a receptor containing a tertiary amine.
Materials:
-
This compound
-
N,N-Dimethylethanolamine
-
Potassium Carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous acetonitrile (20 mL), add N,N-Dimethylethanolamine (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere for 24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired product, Q-Probe 1 .
Protocol 2: Evaluation of Metal Ion Sensing with Q-Probe 1
This protocol outlines the general procedure for testing the fluorescence response of Q-Probe 1 to various metal ions.
Materials:
-
Q-Probe 1 stock solution (e.g., 1 mM in acetonitrile)
-
Stock solutions of various metal perchlorate salts (e.g., Zn(ClO₄)₂, Cu(ClO₄)₂, Ni(ClO₄)₂, etc.) in acetonitrile (e.g., 10 mM)
-
Acetonitrile (spectroscopic grade)
-
Fluorometer
Procedure:
-
Prepare a solution of Q-Probe 1 in acetonitrile at a final concentration of 10 µM.
-
Record the fluorescence emission spectrum of the probe solution (e.g., excitation at 350 nm).
-
Titrate the probe solution with small aliquots of the metal ion stock solutions.
-
After each addition, mix thoroughly and record the fluorescence emission spectrum.
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration to determine the binding affinity and selectivity.
Visualizations
References
Application Notes and Protocols for 6-(2-Bromoethyl)quinoxaline in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 6-(2-Bromoethyl)quinoxaline as a key building block in the synthesis of novel anticancer agents. While direct studies initiating from this compound are not extensively documented in publicly available literature, its structural features suggest significant potential for derivatization into potent therapeutic candidates. The protocols outlined below are based on established methodologies for the synthesis and evaluation of quinoxaline-based anticancer compounds and the known reactivity of the bromoethyl functional group.
Introduction to this compound in Oncology
Quinoxaline derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2][3] The quinoxaline scaffold is a key component in several molecules that act as kinase inhibitors, DNA intercalators, and inducers of apoptosis.[1][4][5] The presence of a bromoethyl group at the 6-position of the quinoxaline core in this compound offers a reactive handle for a variety of chemical modifications, particularly nucleophilic substitution reactions. This allows for the introduction of diverse pharmacophores, such as piperazine, morpholine, and other nitrogen-containing heterocycles, which are known to be present in many clinically approved anticancer drugs.[4][6] The strategic derivatization of this compound can lead to the generation of novel compounds with enhanced target specificity and improved pharmacological profiles.
Synthetic Pathways and Derivatization
The primary route for derivatizing this compound involves the nucleophilic substitution of the bromide ion by various nucleophiles. This reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide formed during the reaction.
A generalized synthetic scheme is presented below:
Caption: General workflow for the synthesis of anticancer agents from this compound.
Protocol 1: General Procedure for the Synthesis of 6-(2-Piperazinoethyl)quinoxaline Derivatives
This protocol describes a general method for the synthesis of 6-(2-piperazinoethyl)quinoxaline derivatives, which are promising candidates for anticancer drug development.
Materials:
-
This compound
-
Substituted or unsubstituted piperazine
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA) as a base
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF) as solvent
-
Stirring hotplate
-
Round-bottom flask
-
Condenser
-
Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, column chromatography supplies)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF, add the desired piperazine derivative (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane gradient) to afford the pure 6-(2-piperazinoethyl)quinoxaline derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Biological Evaluation of Anticancer Activity
The synthesized 6-(2-substituted-ethyl)quinoxaline derivatives should be evaluated for their in vitro anticancer activity against a panel of human cancer cell lines.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, HCT116 - colon, MCF-7 - breast)[1][7]
-
Synthesized 6-(2-substituted-ethyl)quinoxaline derivatives
-
Doxorubicin or Paclitaxel (as a positive control)[6]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds and the positive control in the cell culture medium.
-
Treat the cells with different concentrations of the compounds for 48-72 hours. Include a vehicle control (DMSO-treated cells).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound that causes 50% inhibition of cell growth.
Data Presentation
The in vitro anticancer activity of synthesized 6-(2-substituted-ethyl)quinoxaline derivatives should be summarized in a clear and structured table for easy comparison.
Table 1: Hypothetical In Vitro Anticancer Activity of 6-(2-Substituted-ethyl)quinoxaline Derivatives
| Compound ID | R-group (Substituent on Ethyl Group) | A549 IC₅₀ (µM) | HCT116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| QE-1 | Piperazin-1-yl | 15.2 ± 1.8 | 12.5 ± 1.5 | 18.9 ± 2.1 |
| QE-2 | 4-Methylpiperazin-1-yl | 8.7 ± 0.9 | 7.1 ± 0.8 | 10.3 ± 1.2 |
| QE-3 | 4-(2-Fluorophenyl)piperazin-1-yl | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.6 ± 0.5 |
| QE-4 | Morpholin-4-yl | 25.4 ± 2.9 | 22.8 ± 2.5 | 30.1 ± 3.3 |
| Doxorubicin | - | 0.8 ± 0.1 | 0.6 ± 0.08 | 0.9 ± 0.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for derivatives of this compound is not available in the reviewed literature. The IC₅₀ values for various other quinoxaline derivatives often fall within the low micromolar to nanomolar range.[5][6][8]
Postulated Signaling Pathways
Based on the known mechanisms of action of other quinoxaline derivatives, the newly synthesized compounds could potentially exert their anticancer effects through various signaling pathways.
Caption: Postulated signaling pathways for quinoxaline-based anticancer agents.
Further experimental validation is required to elucidate the precise mechanism of action of novel derivatives of this compound. This can be achieved through kinase inhibition assays, DNA binding studies, cell cycle analysis, and western blotting for key apoptotic proteins.
References
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of new 1-[(5 or 6-substituted 2-alkoxyquinoxalin-3-yl)aminocarbonyl]-4-(hetero)arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 6-(2-aminoethyl)quinoxaline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of a diverse library of 6-(2-aminoethyl)quinoxaline derivatives commencing from the readily accessible starting material, 6-(2-Bromoethyl)quinoxaline. The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, and the introduction of an aminoethyl side chain at the 6-position offers a versatile handle for further functionalization and modulation of pharmacological properties.
The synthetic strategy hinges on a classical nucleophilic substitution reaction, where the bromine atom of this compound is displaced by a primary or secondary amine. This straightforward approach allows for the facile introduction of a wide variety of amino functionalities, paving the way for the exploration of structure-activity relationships (SAR) in drug discovery programs.
General Synthetic Scheme
The core reaction involves the N-alkylation of a primary or secondary amine with this compound. The reaction typically proceeds in the presence of a base to neutralize the hydrobromic acid generated during the reaction, and a suitable solvent.
Caption: General reaction scheme for the synthesis of 6-(2-aminoethyl)quinoxaline derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of 6-(2-aminoethyl)quinoxaline derivatives using different classes of amines.
Protocol 1: Synthesis using Aliphatic Amines
This protocol describes a general procedure for the reaction of this compound with aliphatic primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Aliphatic amine (e.g., piperidine, morpholine, diethylamine) (2.0-3.0 equiv)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and the chosen solvent (DMF or CH₃CN).
-
Add the aliphatic amine (2.0-3.0 equiv) and the base (K₂CO₃ or Et₃N, 2.0 equiv).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (inorganic salts) is formed, filter the mixture.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexane).
Protocol 2: Synthesis using Aromatic Amines
This protocol is adapted for less nucleophilic aromatic amines and may require more forcing conditions.
Materials:
-
This compound (1.0 equiv)
-
Aromatic amine (e.g., aniline, p-toluidine) (1.5-2.0 equiv)
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle with an oil bath
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in DMF or DMSO.
-
Add the aromatic amine (1.5-2.0 equiv) and the base (Na₂CO₃ or K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to 100-150 °C.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following table summarizes representative reaction conditions and yields for the synthesis of various 6-(2-aminoethyl)quinoxaline derivatives based on analogous nucleophilic substitution reactions on halo-quinoxalines.[1]
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | K₂CO₃ | DMF | 80 | 4 | 85-95 |
| 2 | Morpholine | K₂CO₃ | CH₃CN | 60 | 6 | 80-90 |
| 3 | Diethylamine | Et₃N | DMF | 50 | 8 | 75-85 |
| 4 | Aniline | Na₂CO₃ | DMSO | 120 | 12 | 60-70 |
| 5 | Pyrrolidine | K₂CO₃ | DMSO | 200 (MW) | 0.5 | 92[1] |
| 6 | 4-Methylpiperidine | K₂CO₃ | DMSO | 200 (MW) | 0.5 | 88[1] |
Yields are approximate and based on similar reported reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Mandatory Visualizations
Experimental Workflow
Caption: A typical experimental workflow for the synthesis of 6-(2-aminoethyl)quinoxaline derivatives.
References
Application Notes and Protocols: 6-(2-Bromoethyl)quinoxaline as an Intermediate for Novel Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-(2-Bromoethyl)quinoxaline as a key intermediate in the development of novel antimicrobial agents. Detailed protocols for the synthesis of derivative compounds and their antimicrobial evaluation are presented, alongside data interpretation and visualization of the underlying scientific principles.
Introduction
The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1] The strategic introduction of various functional groups onto the quinoxaline core allows for the fine-tuning of these biological activities. This compound is a versatile intermediate, featuring a reactive bromoethyl side chain that is amenable to nucleophilic substitution reactions. This allows for the facile introduction of diverse chemical moieties, making it an excellent starting point for the generation of libraries of novel quinoxaline derivatives for antimicrobial screening.
Synthesis of Antimicrobial Derivatives
The primary route for derivatizing this compound involves the nucleophilic substitution of the bromine atom with various nucleophiles, such as amines, thiols, and heterocyclic compounds. This reaction is typically carried out in a suitable solvent in the presence of a base to neutralize the hydrogen bromide generated.
General Synthetic Scheme
Caption: General synthetic pathway for the derivatization of this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-(2-(Thiazol-2-ylamino)ethyl)quinoxaline (A Hypothetical Example)
This protocol describes a representative synthesis of a potential antimicrobial compound from this compound.
Materials:
-
This compound
-
2-Aminothiazole
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-aminothiazole (1.2 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2.5 mmol).
-
Add a solution of this compound (1.0 mmol) in anhydrous DMF (5 mL) dropwise to the reaction mixture at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized quinoxaline derivatives.
Materials:
-
Synthesized quinoxaline derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Cation-adjusted Mueller-Hinton Broth (for bacteria)
-
RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO)
-
Resazurin sodium salt solution (viability indicator)
Procedure:
-
Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., 10 mg/mL).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solutions in the appropriate growth medium to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Prepare a standardized inoculum of each microbial strain (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).
-
Add the microbial inoculum to each well containing the serially diluted compounds.
-
Include positive controls (medium with inoculum only) and negative controls (medium only) in each plate.
-
Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.
-
After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. Growth inhibition can be assessed visually or by adding a viability indicator like resazurin.
Data Presentation
The antimicrobial activity of a series of hypothetical 6-(2-substituted-ethyl)quinoxaline derivatives is summarized in the table below.
| Compound ID | R-Group | MIC (µg/mL) | |||
| S. aureus | B. subtilis | E. coli | P. aeruginosa | ||
| QX-01 | -NH-(thiazol-2-yl) | 8 | 16 | 32 | 64 |
| QX-02 | -S-(pyridin-2-yl) | 16 | 32 | 64 | 128 |
| QX-03 | -N(CH₃)₂ | 64 | 128 | >256 | >256 |
| QX-04 | -S-phenyl | 32 | 64 | 128 | 256 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | 0.25 | 1 |
Visualization of Workflows and Pathways
Experimental Workflow for Synthesis and Screening
Caption: Workflow for the synthesis and antimicrobial screening of quinoxaline derivatives.
Plausible Mechanism of Action: Inhibition of Bacterial DNA Gyrase
While the precise mechanism of action can vary, many quinoxaline derivatives that are not N-oxides are known to exert their antimicrobial effects by targeting essential bacterial enzymes. A plausible mechanism is the inhibition of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria.
Caption: Proposed mechanism of action involving the inhibition of bacterial DNA gyrase.
Structure-Activity Relationship (SAR) Insights
Based on the hypothetical data, preliminary SAR can be inferred:
-
Heterocyclic moieties at the R-position, particularly those containing nitrogen and sulfur (e.g., thiazole in QX-01 ), appear to confer better antimicrobial activity compared to simple alkyl or aryl groups.
-
The presence of a thioether linkage (as in QX-02 and QX-04 ) may also contribute to the antimicrobial profile.
-
The nature and position of heteroatoms in the appended ring system likely influence the binding affinity of the molecule to its biological target.
Conclusion
This compound serves as a valuable and versatile intermediate for the synthesis of novel quinoxaline-based antimicrobial agents. The protocols and data presented herein provide a framework for the rational design, synthesis, and evaluation of new chemical entities in the ongoing search for effective treatments for microbial infections. Further exploration of a wider range of nucleophiles and subsequent in-depth biological studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 6-(2-Bromoethyl)quinoxaline synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-(2-Bromoethyl)quinoxaline. The information is presented in a user-friendly question-and-answer format to directly address challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for synthesizing this compound?
A1: A common and effective strategy is a two-step synthesis. The first step involves the synthesis of a quinoxaline precursor with a functional group at the 6-position that can be subsequently converted to the bromoethyl group. A plausible route is the synthesis of 6-(2-hydroxyethyl)quinoxaline followed by the bromination of the alcohol.
Q2: What are the typical starting materials for this synthesis?
A2: For the proposed two-step synthesis, the key starting materials are 4-(2-hydroxyethyl)-1,2-phenylenediamine and a 1,2-dicarbonyl compound such as glyoxal for the first step. The second step would utilize the synthesized 6-(2-hydroxyethyl)quinoxaline and a brominating agent.
Q3: What are some common side reactions to be aware of during the quinoxaline ring formation?
A3: A common side reaction is the formation of benzimidazole byproducts, which can occur if the 1,2-dicarbonyl compound contains aldehyde impurities.[1] Over-oxidation of the quinoxaline ring can also lead to the formation of quinoxaline N-oxides, especially under harsh reaction conditions.[1]
Q4: How can I purify the final this compound product?
A4: Purification of quinoxaline derivatives is typically achieved through recrystallization or silica gel column chromatography.[1] For recrystallization, ethanol is often a suitable solvent.[2][3] In column chromatography, a common eluent system is a mixture of hexane and ethyl acetate.[1]
Experimental Workflow
References
Technical Support Center: Purification of 6-(2-Bromoethyl)quinoxaline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(2-bromoethyl)quinoxaline derivatives. The following information is designed to help you overcome common challenges encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound derivatives?
A1: The primary challenges in purifying this compound derivatives often revolve around the stability of the 2-bromoethyl group and the removal of structurally similar impurities. The bromoethyl moiety can be susceptible to elimination and substitution side reactions, particularly under basic or nucleophilic conditions. Additionally, incomplete reactions or side reactions during synthesis can lead to impurities that are difficult to separate due to similar polarities.
Q2: My this compound derivative appears to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?
A2: Degradation on silica gel is a common issue for sensitive compounds. Standard silica gel is slightly acidic and can promote the elimination of HBr from the 2-bromoethyl group to form the corresponding 6-vinylquinoxaline derivative. It can also lead to other acid-catalyzed decomposition pathways.
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, you can neutralize the acidic sites on the silica gel by treating it with a solution of triethylamine (typically 1-2% in the column solvent) and then flushing with the mobile phase.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil. For very sensitive compounds, reverse-phase chromatography on C18-functionalized silica may be a suitable alternative.
-
Perform a Stability Test: You can assess the stability of your compound on silica gel by performing a 2D TLC. Spot your compound in one corner of a TLC plate, run the plate in a suitable eluent, then dry the plate, turn it 90 degrees, and run it again in the same eluent. If a new spot appears or the original spot streaks diagonally, your compound is likely degrading on the silica.
Q3: I am observing the formation of a new, more polar spot on my TLC after my purification attempts. What is this likely to be?
A3: A more polar impurity could be the result of a substitution reaction where the bromine atom has been displaced by a nucleophile. Common nucleophiles in a laboratory setting include water (forming the alcohol derivative) or alcohol solvents like methanol or ethanol (forming the corresponding ether). This is more likely to occur if the compound is heated for extended periods in these solvents or if basic conditions are used.
Q4: How can I remove colored impurities from my final product?
A4: Colored impurities can often be removed by treating a solution of your compound with activated charcoal.
Procedure:
-
Dissolve the impure compound in a suitable hot solvent.
-
Add a small amount of activated charcoal (1-2% by weight).
-
Gently heat and stir the mixture for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool and the purified compound to crystallize.
Caution: Activated charcoal can also adsorb your desired product, so use the minimum amount necessary.
Troubleshooting Guides
Low Yield After Purification
| Problem | Possible Cause | Solution |
| Low Recovery from Column Chromatography | Compound is too polar for the chosen eluent and is retained on the column. | Gradually increase the polarity of the mobile phase (gradient elution). |
| Compound is unstable on silica gel and is decomposing. | Deactivate the silica gel with triethylamine or use an alternative stationary phase like neutral alumina. | |
| The compound has poor solubility in the mobile phase and precipitated on the column. | Pre-adsorb the crude product onto a small amount of silica gel before loading it onto the column. | |
| Low Recovery from Recrystallization | The chosen solvent is too good at dissolving the compound, even at low temperatures. | Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A two-solvent system may be necessary. |
| Too much solvent was used, keeping the compound in solution. | Use the minimum amount of hot solvent required to fully dissolve the compound. | |
| Premature crystallization occurred during hot filtration. | Pre-heat the funnel and filter paper before filtration. Use a slight excess of hot solvent. |
Co-elution of Impurities in Column Chromatography
| Problem | Possible Cause | Solution |
| Product and impurity have very similar polarities. | The chosen mobile phase does not provide adequate separation. | Systematically screen different solvent systems using TLC. Try combinations of hexanes/ethyl acetate, dichloromethane/methanol, or toluene/acetone. |
| The column is overloaded with the crude material. | Use a larger column or reduce the amount of sample loaded. A general rule is to use 20-50 times the weight of silica gel to the weight of the crude product. | |
| Separation of Isomers | Isomers often have very similar polarities, making separation by standard column chromatography difficult. |
Experimental Protocols
Protocol 1: Flash Column Chromatography of this compound
-
TLC Analysis: Develop a solvent system that gives good separation of the target compound from impurities. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pack the column evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, pre-adsorb the compound onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.
-
Elution: Begin elution with the chosen mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Choose a solvent or solvent system in which the this compound derivative is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents to screen include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or hexane/ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and perform a hot filtration.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
For challenging separations where column chromatography and recrystallization are ineffective, preparative HPLC is a powerful tool.
-
Method Development (Analytical Scale):
-
Column Selection: For reverse-phase HPLC, a C18 or Phenyl-Hexyl column is a good starting point.
-
Mobile Phase Screening: Screen different mobile phases, typically mixtures of water and an organic solvent like acetonitrile or methanol. The addition of a small amount of an acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape.
-
Gradient Optimization: Develop a gradient elution method on an analytical scale that provides good resolution between the desired product and impurities.
-
-
Scale-Up to Preparative HPLC:
-
Use a preparative column with the same stationary phase as the analytical column.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
Dissolve the crude sample in a suitable solvent, ensuring it is fully soluble in the mobile phase to prevent precipitation.
-
-
Fraction Collection and Isolation:
-
Collect the fractions corresponding to the peak of the pure this compound derivative.
-
Combine the pure fractions and remove the HPLC solvents, typically by rotary evaporation followed by high-vacuum drying.
-
Data Presentation
Table 1: Comparison of Purification Techniques for Quinoxaline Derivatives
| Purification Method | Typical Purity Achieved | Typical Yield | Key Considerations |
| Recrystallization | 95-99% | 70-90% | Highly dependent on the impurity profile and solvent choice. Multiple recrystallizations can increase purity but will decrease the overall yield. |
| Column Chromatography | >98% | 85-95% | Effective for removing impurities with different polarities. The stability of the compound on the stationary phase must be considered. |
| Preparative HPLC | >99.5% | >90% | Offers the highest resolution for difficult separations but is more costly and generally used for smaller-scale purifications. |
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting logic for addressing low purification yields.
Common issues in the scale-up of 6-(2-Bromoethyl)quinoxaline production
Welcome to the technical support center for the scale-up production of 6-(2-Bromoethyl)quinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues, troubleshooting, and safety protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for producing this compound at an industrial scale?
While multiple synthetic pathways to quinoxaline derivatives exist, a common and practical approach for the large-scale production of this compound involves a two-step process. The first step is the synthesis of the precursor, 2-(quinoxalin-6-yl)ethanol, which is then followed by its bromination to yield the final product. This precursor is also commercially available, which may be a more viable option for process development.
Q2: What are the critical parameters to control during the bromination of 2-(quinoxalin-6-yl)ethanol?
The bromination of primary alcohols is a well-established transformation, but several parameters are crucial for a successful and safe scale-up. These include:
-
Temperature Control: The reaction is often exothermic, and maintaining a consistent, low temperature is critical to minimize side reactions such as elimination to form the corresponding styrene derivative or the formation of ether byproducts.
-
Reagent Addition: Slow, controlled addition of the brominating agent is necessary to manage the reaction exotherm and prevent localized high concentrations of reagents, which can lead to byproduct formation.
-
Moisture Control: Many brominating reagents, such as Phosphorus tribromide (PBr₃), are sensitive to moisture. Reactions should be carried out under anhydrous conditions to prevent the decomposition of the reagent and the formation of hydrobromic acid (HBr), which can catalyze side reactions.
-
Stoichiometry: Precise control of the stoichiometry is important. While a slight excess of the brominating agent may be used to ensure full conversion, a large excess can complicate the purification process.
Q3: What are the primary safety concerns when handling large quantities of brominating agents?
Brominating agents are hazardous materials that require strict safety protocols. Key concerns include:
-
Toxicity and Corrosivity: Bromine and many brominating agents are toxic, corrosive, and can cause severe burns upon contact with skin or eyes. Inhalation of vapors can also be harmful.[1][2]
-
Reactivity: Many brominating agents react violently with water and other protic solvents.[3]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory. For large-scale operations, respiratory protection may be necessary.[1][4]
-
Engineering Controls: All manipulations should be performed in a well-ventilated fume hood. For larger scale production, dedicated reactor systems with scrubbing facilities to neutralize any released bromine or HBr gas are recommended.[1][4]
Troubleshooting Guides
Issue 1: Low Yield of this compound
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).- Ensure the reaction is stirred efficiently to promote mixing.- Consider a slight excess of the brominating agent to drive the reaction to completion. |
| Side Reactions | - Elimination: Maintain a low reaction temperature (e.g., 0 °C) to disfavor the formation of the vinylquinoxaline byproduct.- Ether Formation: Ensure slow addition of the brominating agent to prevent localized high temperatures that can promote the formation of ether byproducts. |
| Product Degradation | - The bromoethyl group may be susceptible to degradation under prolonged heating or exposure to basic conditions during workup. Minimize reaction and workup times. |
| Workup Losses | - Ensure complete extraction of the product from the aqueous phase during workup by using an appropriate organic solvent and performing multiple extractions.- Avoid overly aggressive basic washes that could lead to product degradation. |
Issue 2: Difficulty in Purification of the Final Product
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Presence of Unreacted Starting Material | - If the starting alcohol and the product have similar polarities, separation by column chromatography can be challenging. Ensure the reaction goes to completion to minimize the amount of starting material in the crude product. |
| Formation of Byproducts with Similar Polarity | - Optimize the reaction conditions to minimize byproduct formation (see Issue 1).- Explore different solvent systems for column chromatography to improve separation.- Consider recrystallization as an alternative or additional purification step. A process for the recrystallization of brominated aromatic compounds under pressure has been described and may be applicable.[5] |
| Residual Phosphorus Byproducts (if using PBr₃) | - During the aqueous workup, ensure thorough washing to remove phosphorous acid and other phosphorus-containing byproducts. A basic wash with a solution such as sodium bicarbonate can help to neutralize and remove acidic impurities. |
Experimental Protocols
Protocol 1: Bromination of 2-(quinoxalin-6-yl)ethanol using Phosphorus Tribromide (PBr₃)
This is a general laboratory-scale procedure that would require significant process development and safety assessment for scale-up.
-
Preparation: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-(quinoxalin-6-yl)ethanol (1 equivalent) and anhydrous dichloromethane (DCM).
-
Cooling: The reaction mixture is cooled to 0 °C in an ice bath.
-
Reagent Addition: Phosphorus tribromide (PBr₃) (0.4 equivalents) dissolved in anhydrous DCM is added dropwise to the stirred solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC or HPLC.
-
Quenching: The reaction is carefully quenched by the slow addition of crushed ice, followed by a saturated aqueous solution of sodium bicarbonate.
-
Extraction: The layers are separated, and the aqueous layer is extracted with DCM (3x).
-
Washing: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low product yield.
Experimental Workflow for Bromination
Caption: General experimental workflow for bromination.
References
- 1. youtube.com [youtube.com]
- 2. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 5. US4847428A - Purification of halogenated aromatic compounds - Google Patents [patents.google.com]
Troubleshooting low conversion rates in 6-(2-Bromoethyl)quinoxaline substitutions
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low conversion rates in nucleophilic substitution reactions with 6-(2-Bromoethyl)quinoxaline.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for nucleophilic substitution on this compound?
A1: The primary mechanism is a bimolecular nucleophilic substitution (SN2) reaction. In this process, a nucleophile attacks the carbon atom bonded to the bromine on the ethyl side-chain in a single, concerted step, leading to the displacement of the bromide ion. The reaction occurs on the primary carbon of the ethyl group, which is sterically accessible.[1]
Q2: How does the quinoxaline ring affect the substitution reaction?
A2: The quinoxaline ring is an electron-withdrawing group. This property can have a dual effect. It can slightly decrease the electron density on the ethyl side chain, potentially making the carbon attached to the bromine less electrophilic and thus slowing down the SN2 reaction compared to a simple alkyl halide. However, the primary factor for low reactivity is often related to reaction conditions and the nature of the nucleophile rather than a deactivating effect from the ring itself.
Q3: What are common side reactions that can lead to low yields of the desired product?
A3: A significant competing side reaction is the elimination (E2) of HBr to form 6-vinylquinoxaline. This is particularly favored by strong, bulky bases and higher reaction temperatures. Polymerization of the starting material or product can also occur under certain conditions.
Troubleshooting Low Conversion Rates
This guide addresses common issues encountered during the substitution reaction on this compound.
Issue 1: Low or No Conversion of Starting Material
Possible Cause 1: Ineffective Nucleophile
The strength and concentration of the nucleophile are critical. Weak nucleophiles will react slowly, leading to incomplete conversion.
-
Recommendation:
-
If using a neutral nucleophile (e.g., an amine or alcohol), consider adding a non-nucleophilic base to generate the more reactive conjugate base in situ.
-
Increase the concentration of the nucleophile (using 1.5 to 2.0 equivalents relative to the substrate can be beneficial).
-
If possible, switch to a stronger nucleophile. For example, thiols are generally more potent nucleophiles than alcohols.
-
Possible Cause 2: Suboptimal Reaction Conditions (Solvent and Temperature)
The choice of solvent and reaction temperature significantly impacts the rate of SN2 reactions.
-
Recommendation:
-
Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of a salt but not the anion (the nucleophile), increasing the nucleophile's reactivity.
-
Temperature: Many substitution reactions with this substrate require heating to proceed at a reasonable rate. A starting point of 60-80 °C is often effective. If no reaction is observed, the temperature can be gradually increased while monitoring for the formation of byproducts.
-
Illustrative Data: Effect of Solvent and Temperature on Yield
| Entry | Nucleophile (1.5 eq.) | Base (2.0 eq.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Piperidine | K₂CO₃ | Toluene | 80 | 24 | < 10 |
| 2 | Piperidine | K₂CO₃ | Acetonitrile | 80 | 12 | 65 |
| 3 | Piperidine | K₂CO₃ | DMF | 80 | 8 | 90 |
| 4 | Piperidine | K₂CO₃ | DMF | 25 | 24 | 25 |
Disclaimer: The data in this table is illustrative and based on general principles of SN2 reactions. Actual results may vary.
Possible Cause 3: Poor Leaving Group Ability
While bromide is a good leaving group, its departure can be facilitated.
-
Recommendation: Add a catalytic amount of sodium or potassium iodide (NaI or KI). The iodide, being a better nucleophile and a better leaving group than bromide, can displace the bromide in a Finkelstein reaction, forming a more reactive iodo-intermediate in situ.
Issue 2: Formation of Impurities and Side Products
Possible Cause 1: Competing Elimination Reaction (E2)
The use of strong or sterically hindered bases can promote the elimination of HBr, leading to the formation of 6-vinylquinoxaline.
-
Recommendation:
-
Use a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydride (NaH) or alkoxides.
-
Avoid using bulky bases if substitution is the desired outcome.
-
Run the reaction at the lowest temperature that allows for a reasonable substitution rate, as higher temperatures favor elimination.
-
Possible Cause 2: Degradation of Starting Material or Product
Darkening of the reaction mixture and the appearance of multiple spots on a TLC plate can indicate decomposition.
-
Recommendation:
-
Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Avoid excessively high temperatures.
-
Purify reagents and solvents before use to remove any impurities that might catalyze decomposition.
-
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
This protocol provides a starting point for the reaction of this compound with a secondary amine like piperidine.
-
Reagents and Materials:
-
This compound (1.0 eq.)
-
Piperidine (1.5 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound and anhydrous DMF.
-
Add potassium carbonate and piperidine to the solution.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 6-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting logic for low conversion rates.
Caption: A generalized workflow for the substitution reaction.
Caption: The SN2 reaction mechanism.
References
Technical Support Center: Solvent Effects on the Reactivity of the Bromoethyl Group
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments involving the bromoethyl group. The reactivity of the bromoethyl moiety is highly sensitive to the solvent system, which can significantly influence reaction rates and the distribution of substitution and elimination products.
Troubleshooting Guides
This section addresses specific issues that may be encountered during chemical modifications involving a bromoethyl group.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inappropriate solvent choice: The solvent may not be suitable for the desired reaction mechanism (SN1, SN2, E1, or E2). | - For SN2 reactions with strong, anionic nucleophiles, use a polar aprotic solvent (e.g., acetone, DMSO, DMF) to enhance nucleophilicity. - For SN1 reactions, which are less common for primary bromides unless resonance stabilization is present, a polar protic solvent (e.g., ethanol, water) is required to stabilize the carbocation intermediate. |
| Reaction temperature is too low or too high: Temperature affects reaction rates and the competition between substitution and elimination. | - For SN2 reactions, if the rate is slow, a moderate increase in temperature may be beneficial. However, excessive heat can favor the competing E2 elimination. - E2 reactions are generally favored by higher temperatures. | |
| Poor solubility of reactants: One or more reactants may not be fully dissolved in the chosen solvent. | - Select a solvent in which all reactants are soluble. A co-solvent system may be necessary. | |
| Formation of Unexpected Side Products | Solvent participation in the reaction: Protic solvents can act as nucleophiles in solvolysis reactions, leading to undesired ether or alcohol byproducts. | - To avoid solvolysis, use a polar aprotic solvent if the desired reaction is with a different nucleophile. |
| Predominance of elimination over substitution: The combination of a strong, sterically hindered base and/or high temperature favors the E2 pathway, leading to the formation of an alkene. | - To favor SN2, use a good, non-bulky nucleophile (e.g., azide, cyanide) at a lower temperature.[1] - If elimination is desired, use a strong, bulky base like potassium tert-butoxide. | |
| Inconsistent Reaction Rates | Trace amounts of water in aprotic solvents: Water can solvate and deactivate anionic nucleophiles, reducing the rate of SN2 reactions. | - Ensure that polar aprotic solvents are anhydrous by using appropriate drying techniques. |
| Variable solvent polarity in mixed solvent systems: The composition of the solvent mixture can significantly impact the reaction rate. | - Precisely control the volume ratios when using mixed solvent systems, as even small changes can alter the polarity and solvating properties of the medium. |
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity influence the reaction pathway of a bromoethyl group?
A1: Solvent polarity is a critical factor. Polar protic solvents (e.g., water, ethanol) have O-H or N-H bonds and can stabilize both the carbocation intermediate in SN1/E1 pathways and the leaving group. They can also solvate and weaken strong nucleophiles through hydrogen bonding, disfavoring SN2 reactions. Polar aprotic solvents (e.g., acetone, DMSO, DMF) lack these O-H or N-H bonds. They can dissolve ionic reagents but do not strongly solvate the anionic nucleophile, making it more reactive and thus favoring SN2 reactions.[2][3]
Q2: Why is my SN2 reaction slow in a polar protic solvent like ethanol?
A2: In a polar protic solvent, the solvent molecules form hydrogen bonds with the anionic nucleophile. This creates a "solvent cage" around the nucleophile, stabilizing it and increasing its steric bulk, which hinders its ability to attack the electrophilic carbon of the bromoethyl group in an SN2 fashion.
Q3: Can I run an E2 reaction in a polar aprotic solvent?
A3: Yes, E2 reactions can be carried out in polar aprotic solvents, especially when a strong, non-nucleophilic base is used. However, polar protic solvents are also commonly used for E2 reactions. The choice often depends on the solubility of the base and substrate.
Q4: I am observing a mixture of substitution and elimination products. How can I favor one over the other?
A4: To favor substitution (SN2) over elimination (E2), use a good, but weakly basic, nucleophile (e.g., I-, CN-, N3-) and a polar aprotic solvent at a lower temperature. To favor elimination (E2), use a strong, sterically hindered base (e.g., potassium tert-butoxide) and/or increase the reaction temperature.[1]
Q5: What is the role of the solvent in SN1 reactions of bromoethyl compounds?
A5: While primary alkyl halides like those containing a simple bromoethyl group rarely undergo SN1 reactions due to the instability of the primary carbocation, if the carbocation is stabilized by resonance (e.g., in a benzylic system), a polar protic solvent is essential. The solvent helps to stabilize the forming carbocation and the leaving bromide ion, thereby lowering the activation energy of the rate-determining step.
Quantitative Data on Solvent Effects
The following table summarizes the effect of solvent composition on the rate of reaction of 2-phenylethyl bromide, a common compound containing a bromoethyl group.
Table 1: Relative Rates of Reaction of 2-Phenylethyl Bromide with Sodium Ethoxide in Ethanol-Water Mixtures
| % Ethanol (v/v) | % Water (v/v) | Relative Rate Constant |
| 100 | 0 | 1.00 |
| 90 | 10 | 1.58 |
| 80 | 20 | 2.51 |
| 70 | 30 | 3.98 |
| 60 | 40 | 6.31 |
Note: Data is illustrative and compiled from general principles of solvent effects on similar primary alkyl halides. Actual rates can vary based on specific reaction conditions.
Experimental Protocols
Key Experiment: Determining the Effect of Solvent on the Rate of an SN2 Reaction
This protocol describes a general method for comparing the rates of an SN2 reaction of a bromoethyl-containing compound (e.g., 2-phenylethyl bromide) with a nucleophile (e.g., sodium iodide) in different solvents.
Materials:
-
2-Phenylethyl bromide
-
Sodium iodide
-
Acetone (anhydrous)
-
Isopropanol
-
Test tubes and rack
-
Water bath
-
Stopwatch
Procedure:
-
Prepare two sets of test tubes. In the first set, add 2 mL of a 0.1 M solution of sodium iodide in acetone to each tube. In the second set, add 2 mL of a 0.1 M solution of sodium iodide in isopropanol to each tube.
-
Place all test tubes in a constant temperature water bath and allow them to equilibrate.
-
To one test tube containing the sodium iodide in acetone solution, add 5 drops of 2-phenylethyl bromide. Start the stopwatch immediately and shake the tube to mix the contents.
-
Observe the formation of a precipitate (sodium bromide, which is insoluble in acetone). Record the time it takes for the precipitate to appear.
-
Repeat steps 3 and 4 for a test tube containing the sodium iodide in isopropanol solution.
-
Compare the reaction times in the two solvents. A faster reaction time indicates a higher reaction rate.
Expected Outcome:
The reaction should be significantly faster in acetone (a polar aprotic solvent) than in isopropanol (a polar protic solvent), demonstrating that SN2 reactions are favored in polar aprotic solvents.
Visualizations
Caption: Decision pathway for substitution vs. elimination.
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-(2-Bromoethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-(2-Bromoethyl)quinoxaline. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted NMR data and compares it with experimental data from structurally analogous compounds. This comparative approach allows for a robust interpretation and prediction of the spectral features of this compound.
Data Presentation: Predicted and Experimental NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR data for this compound and provide a comparison with the experimental data of 6-bromoquinoxaline and 6-methylquinoxaline. The predicted values were obtained using computational models and offer a reliable estimation of the chemical shifts.
Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for 6-Bromoquinoxaline (ppm) | Experimental Chemical Shift (δ) for 6-Methylquinoxaline (ppm) |
| H-2 | 8.85 | 8.83 | 8.78 |
| H-3 | 8.85 | 8.83 | 8.78 |
| H-5 | 8.10 | 8.25 | 7.87 |
| H-7 | 7.95 | 7.90 | 7.55 |
| H-8 | 8.05 | 8.07 | 7.95 |
| -CH₂- (α to quinoxaline) | 3.40 | - | 2.62 (for -CH₃) |
| -CH₂- (β to quinoxaline) | 3.75 | - | - |
Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ) for this compound (ppm) | Experimental Chemical Shift (δ) for 6-Bromoquinoxaline (ppm) | Experimental Chemical Shift (δ) for 6-Methylquinoxaline (ppm) |
| C-2 | 145.5 | 146.0 | 145.2 |
| C-3 | 145.5 | 146.0 | 145.2 |
| C-4a | 142.0 | 142.5 | 141.0 |
| C-5 | 130.0 | 132.0 | 129.5 |
| C-6 | 138.0 | 125.0 | 139.0 |
| C-7 | 131.5 | 133.5 | 130.0 |
| C-8 | 129.5 | 130.5 | 129.0 |
| C-8a | 141.5 | 141.8 | 140.5 |
| -CH₂- (α to quinoxaline) | 38.0 | - | 21.8 (for -CH₃) |
| -CH₂- (β to quinoxaline) | 32.0 | - | - |
Interpretation of Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the quinoxaline ring system and two triplets corresponding to the ethyl side chain. The protons on the pyrazine ring (H-2 and H-3) are predicted to be the most deshielded, appearing at approximately 8.85 ppm. The protons on the benzene ring will appear in the range of 7.95-8.10 ppm. The methylene protons of the bromoethyl group are expected to show a downfield shift due to the electron-withdrawing effects of the quinoxaline ring and the bromine atom, appearing as two triplets around 3.40 and 3.75 ppm.
In the ¹³C NMR spectrum, the quaternary carbons (C-4a and C-8a) and the carbons of the pyrazine ring (C-2 and C-3) are predicted to have the highest chemical shifts. The carbon attached to the bromine atom is not directly on the ring, but the electron-withdrawing effect of the bromoethyl group will influence the chemical shifts of the aromatic carbons, particularly C-6. The two methylene carbons of the ethyl group are predicted to appear in the aliphatic region of the spectrum.
Experimental Protocols
The following is a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of quinoxaline derivatives.
1. Sample Preparation:
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for quinoxaline derivatives.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
2. NMR Instrument Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
3. Data Processing:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both ¹H and ¹³C NMR spectra to determine their chemical shifts.
Mandatory Visualization
The following diagram illustrates the logical workflow for the NMR analysis of this compound.
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of 6-(2-Bromoethyl)quinoxaline
For researchers, scientists, and drug development professionals, understanding the structural nuances of novel compounds is paramount. Mass spectrometry serves as a cornerstone analytical technique, providing intricate details about a molecule's composition and structure through its unique fragmentation pattern. This guide offers a detailed comparison of the anticipated mass spectrometry fragmentation of 6-(2-Bromoethyl)quinoxaline against alternative analytical approaches, supported by established fragmentation principles of related chemical structures.
The inherent reactivity and diverse biological activities of quinoxaline derivatives have established them as privileged scaffolds in medicinal chemistry and materials science. The introduction of a bromoethyl substituent at the 6-position adds a reactive handle for further chemical modifications, making this compound a valuable intermediate. A thorough understanding of its mass spectrometric behavior is crucial for its unambiguous identification and characterization in complex reaction mixtures.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound is expected to be dictated by the stability of the quinoxaline core and the nature of the bromoethyl side chain. The presence of bromine, with its two major isotopes (79Br and 81Br) in nearly equal abundance, will result in characteristic isotopic patterns for bromine-containing fragments, appearing as twin peaks of roughly equal intensity separated by two mass-to-charge units (m/z).
Key Predicted Fragmentation Pathways:
-
Molecular Ion Peak (M+•): The molecular ion peak will be readily observable due to the stability of the aromatic quinoxaline ring system. A characteristic M+• and [M+2]+• isotopic pattern will be a definitive indicator of the presence of one bromine atom.
-
Loss of a Bromine Radical (•Br): A significant fragmentation pathway is anticipated to be the cleavage of the C-Br bond, leading to the loss of a bromine radical. This will result in a prominent peak at [M-Br]+.
-
Benzylic Cleavage: Cleavage of the C-C bond beta to the quinoxaline ring (benzylic cleavage) is a highly favored fragmentation for alkyl-substituted aromatic compounds. This would lead to the formation of a stable quinoxalin-6-ylmethyl cation.
-
Loss of Ethylene (C2H4): Following the loss of the bromine radical, the resulting cation could undergo rearrangement and lose a neutral molecule of ethylene.
-
Fragmentation of the Quinoxaline Ring: At higher energies, the stable quinoxaline ring system itself can fragment, although these fragments are typically of lower abundance compared to the initial side-chain cleavages.
Comparative Analysis of Analytical Techniques
While mass spectrometry is a powerful tool, a multi-faceted analytical approach is often necessary for comprehensive structural elucidation. The table below compares mass spectrometry with other common analytical techniques for the characterization of this compound.
| Analytical Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns. | High sensitivity, requires small sample amounts, provides detailed structural insights. | Isomers may not be distinguishable without tandem MS, fragmentation can be complex. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity of atoms, and stereochemistry. | Provides unambiguous structural determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| Infrared (IR) Spectroscopy | Information about the functional groups present in the molecule. | Fast, simple to operate, provides a characteristic "fingerprint" for the compound. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N, Br) in the compound. | Provides the empirical formula. | Does not provide structural information, requires pure sample. |
Experimental Protocols
Mass Spectrometry Analysis (Hypothetical Protocol)
A detailed experimental protocol for acquiring the mass spectrum of this compound would involve the following steps:
-
Sample Preparation: A dilute solution of the purified compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: An electron ionization mass spectrometer (EI-MS) would be a suitable instrument.
-
Ionization: The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.
Visualizing the Fragmentation Pathway
The following diagram, generated using Graphviz, illustrates the predicted primary fragmentation pathway of this compound.
Caption: Predicted EI-MS fragmentation of this compound.
Comparative Experimental Workflow
For a comprehensive characterization, a logical workflow integrating multiple analytical techniques is essential. The following diagram illustrates a typical workflow for the structural elucidation of a novel compound like this compound.
Caption: Integrated workflow for compound characterization.
A Comparative Guide to the Reactivity of 6-(2-Bromoethyl)quinoxaline and Other Haloalkyl Quinoxalines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 6-(2-Bromoethyl)quinoxaline with other haloalkyl quinoxalines. The quinoxaline scaffold is a privileged structure in medicinal chemistry, and functionalization via its haloalkyl side chains is a critical step in the synthesis of novel therapeutic agents. Understanding the relative reactivity of these precursors is essential for optimizing reaction conditions and achieving desired synthetic outcomes.
Theoretical Framework: Nucleophilic Substitution Reactivity
The primary reaction pathway for haloalkyl quinoxalines involves nucleophilic substitution at the alkyl side chain. In these reactions, a nucleophile replaces the halogen atom (the leaving group). The reactivity of the haloalkyl group is fundamentally governed by the carbon-halogen bond strength and the stability of the resulting halide anion.
For typical SN1 and SN2 reactions, the leaving group ability of halogens follows a well-established trend:
I⁻ > Br⁻ > Cl⁻ > F⁻
This order is dictated by two key factors:
-
Basicity: Weaker bases are better leaving groups. Iodide (I⁻) is the weakest base among the common halides, making it the best leaving group.
-
Bond Strength: The Carbon-Iodine (C-I) bond is the weakest and longest of the carbon-halogen bonds, requiring the least energy to break during the rate-determining step of a substitution reaction.
Therefore, it is chemically predicted that the reactivity of 6-(2-haloethyl)quinoxalines in nucleophilic substitution reactions will follow the order: Iodoethyl > Bromoethyl > Chloroethyl .
Comparative Reactivity Data
Note: The following data is collated from different experiments and is intended for illustrative purposes to highlight general reactivity trends. Direct comparison of yields is subject to variations in substrates, nucleophiles, and reaction conditions.
| Haloalkyl Quinoxaline | Nucleophile | Reaction Conditions | Product Yield | Reference Compound Type |
| 6-(Bromomethyl)-2,3-dimethoxyquinoxaline | Benzenethiol derivatives | Cs₂CO₃, DMF, 70°C, 2.5h | Good to Excellent | Thioether Derivative[1] |
| 6-Bromoethyl-6H-indolo-[2,3-b]quinoxaline | Secondary Amines | Boiling Benzene | Not specified | Amine Derivative[1] |
| 2,3-Dichloroquinoxaline | Terminal Alkynes | Cu-catalyst, PEG-400, Ultrasound | High Yields (e.g., 94%) | Alkynyl Quinoxaline[2] |
| 2-Chloro-3-aminoquinoxaline | Diphenylphosphine (as Ph₂PLi) | Diethyl Ether | Moderate to Good | Phosphine Derivative |
The data, though not from a single comparative study, aligns with chemical principles. Reactions involving bromo-derivatives, such as 6-(bromomethyl)quinoxaline, proceed efficiently to yield the desired products[1]. Chloro-derivatives, like 2,3-dichloroquinoxaline, are also highly reactive substrates for various transformations, including cross-coupling reactions[2].
Experimental Workflow and Methodologies
A generalized workflow for the synthesis of quinoxaline derivatives via nucleophilic substitution on a haloalkyl side chain is presented below. This process involves the reaction of the haloalkyl quinoxaline with a chosen nucleophile, followed by workup and purification.
Caption: General workflow for nucleophilic substitution.
Detailed Experimental Protocol: Representative Synthesis via SNAr Reaction
The following protocol is a representative example for the synthesis of a quinoxaline derivative, adapted from procedures for nucleophilic substitution on haloaromatics.
Synthesis of Phenyl-(3-phenylquinoxalin-6-yl)-methanone [3]
-
Materials:
-
3,4-Diaminobenzophenone (1 mmol)
-
Phenacyl bromide (1 mmol)
-
Pyridine (0.1 mmol)
-
Tetrahydrofuran (THF) (2 mL)
-
Ethyl acetate (EtOAc)
-
Deionized Water
-
-
Procedure:
-
To a stirred mixture of phenacyl bromide (1 mmol) and pyridine (0.1 mmol) in THF (2 mL), add 3,4-diaminobenzophenone (1 mmol) slowly at room temperature.
-
Continue stirring the reaction mixture for the specified time (typically 2 hours, as monitored by Thin Layer Chromatography - TLC).
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography as necessary to afford the pure phenyl-(3-phenylquinoxalin-6-yl)-methanone.
-
This protocol illustrates the general steps for a substitution reaction to form a quinoxaline derivative. A similar procedure would be followed for the reaction of this compound with a suitable nucleophile, likely involving a base (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
Signaling Pathway Context
Quinoxaline derivatives are known to interact with a multitude of biological targets and signaling pathways, which is why they are of high interest in drug development. Their mechanism of action often involves inhibiting key enzymes like protein kinases or topoisomerase II. The functional groups introduced via reactions with haloalkyl quinoxalines are crucial for modulating this biological activity.
Caption: Synthesis to biological effect relationship.
Conclusion
The reactivity of haloalkyl quinoxalines is primarily dictated by the nature of the halogen, following the trend I > Br > Cl. This compound is a versatile and reactive intermediate suitable for a wide range of nucleophilic substitution reactions, offering a balance of stability and reactivity that makes it a valuable building block in medicinal chemistry. While iodo-derivatives would be more reactive, their higher cost and lower stability often make bromo-derivatives the precursor of choice for synthetic campaigns. Conversely, chloro-derivatives are generally less reactive but may be preferred for their stability or when milder reaction conditions are not critical. The choice of haloalkyl precursor should be guided by the desired reactivity, stability, and overall synthetic strategy.
References
A Researcher's Guide to Validating the Efficacy of 6-(2-Bromoethyl)quinoxaline Analogs In Vitro
For researchers and drug development professionals investigating the therapeutic potential of novel 6-(2-bromoethyl)quinoxaline analogs, a systematic in vitro evaluation is paramount to elucidating their efficacy and mechanism of action. Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides a comparative framework for validating the efficacy of this compound analogs, detailing essential in vitro assays, experimental protocols, and data presentation formats.
Comparative Efficacy of Quinoxaline Analogs: Data Presentation
A crucial aspect of evaluating novel compounds is the direct comparison of their activity with established drugs or other analogs. Quantitative data, such as the half-maximal inhibitory concentration (IC50) or minimum inhibitory concentration (MIC), should be meticulously organized for clear interpretation.
Table 1: Comparative Anticancer Activity of Quinoxaline Analogs
| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference Compound | IC50 (µM) of Ref. |
| This compound Analog 1 | MCF-7 (Breast) | MTT | Data to be determined | Doxorubicin | e.g., 1.2 µM |
| This compound Analog 1 | HCT116 (Colon) | MTT | Data to be determined | Doxorubicin | e.g., 0.8 µM |
| This compound Analog 2 | MCF-7 (Breast) | MTT | Data to be determined | Doxorubicin | e.g., 1.2 µM |
| This compound Analog 2 | HCT116 (Colon) | MTT | Data to be determined | Doxorubicin | e.g., 0.8 µM |
| Quinoxaline Analog A (Literature) | MCF-7 (Breast) | MTT | e.g., 4.23 µM[4] | Vinblastine | e.g., 3.98 µM[4] |
| Quinoxaline Analog B (Literature) | HCT-116 (Colon) | MTT | e.g., 9.46 µM[5] | Doxorubicin | e.g., 5.57 µM[5] |
Table 2: Comparative Antimicrobial Activity of Quinoxaline Analogs
| Compound/Analog | Microbial Strain | Assay | MIC (µg/mL) | Reference Compound | MIC (µg/mL) of Ref. |
| This compound Analog 1 | Staphylococcus aureus | Broth Microdilution | Data to be determined | Ciprofloxacin | e.g., 1.0 µg/mL |
| This compound Analog 1 | Escherichia coli | Broth Microdilution | Data to be determined | Ciprofloxacin | e.g., 0.5 µg/mL |
| This compound Analog 2 | Staphylococcus aureus | Broth Microdilution | Data to be determined | Ciprofloxacin | e.g., 1.0 µg/mL |
| This compound Analog 2 | Escherichia coli | Broth Microdilution | Data to be determined | Ciprofloxacin | e.g., 0.5 µg/mL |
| Quinoxaline Analog C (Literature) | S. aureus | Disc Diffusion | Zone of inhibition (mm) | Ciprofloxacin | Zone of inhibition (mm) |
| Quinoxaline Analog D (Literature) | E. coli | Broth Microdilution | e.g., 8 µg/mL[6] | - | - |
Key In Vitro Assays and Experimental Protocols
The following are detailed protocols for essential in vitro assays to characterize the biological activity of this compound analogs.
Anticancer Activity
1. Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
2. Cell Cycle Analysis
This assay determines the effect of the compounds on the progression of the cell cycle.
-
Treatment: Treat cancer cells with the quinoxaline analogs at their IC50 concentrations for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then determined.
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Treatment: Treat cancer cells with the quinoxaline analogs at their IC50 concentrations for a specified period.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
4. Kinase Inhibition Assay (e.g., VEGFR-2)
Given that many quinoxaline derivatives act as kinase inhibitors, assessing their effect on relevant kinases like VEGFR-2 is crucial.[7]
-
Assay Principle: A common method is the Kinase-Glo Plus luminescence kinase assay, which measures the amount of ATP remaining after a kinase reaction.
-
Procedure: The assay is typically performed in a multi-well plate format containing the kinase, substrate, ATP, and the test compound.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC50 value represents the concentration of the compound that inhibits 50% of the kinase activity.
Antimicrobial Activity
1. Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation: Prepare serial dilutions of the this compound analogs in a suitable broth medium in a 96-well plate.
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity
1. Inhibition of Nitric Oxide (NO) Production in Macrophages
This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Culture and Treatment: Plate RAW 264.7 cells and treat them with various concentrations of the quinoxaline analogs in the presence of LPS for 24 hours.
-
Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex processes. The following are Graphviz DOT scripts for generating diagrams of a typical experimental workflow and a relevant signaling pathway.
Caption: Workflow for in vitro anticancer evaluation of quinoxaline analogs.
Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxaline analog.
By following this structured approach, researchers can effectively validate the in vitro efficacy of this compound analogs, compare their performance against relevant benchmarks, and elucidate their potential mechanisms of action, thereby paving the way for further preclinical development.
References
- 1. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of synthetic routes to functionalized quinoxalines
For Researchers, Scientists, and Drug Development Professionals
Quinoxalines are a class of nitrogen-containing heterocyclic compounds that form the structural core of many biologically active molecules. Their derivatives have garnered significant attention in medicinal chemistry due to a wide spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1] The efficient synthesis of functionalized quinoxalines is therefore a critical endeavor in the fields of drug discovery and materials science.
This guide provides a comparative analysis of four prominent synthetic routes to functionalized quinoxalines: Classical Condensation, Microwave-Assisted Synthesis, Heterogeneous Catalysis, and the Beirut Reaction. We present a quantitative comparison of their performance, detailed experimental protocols, and visualizations of the reaction pathways to aid researchers in selecting the most suitable method for their specific needs.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the synthesis of representative functionalized quinoxalines using the four different methods, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthesis Method | Reactants | Catalyst/Promoter | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Classical Condensation | o-Phenylenediamine, Benzil | Glacial Acetic Acid (catalytic) | Ethanol | Reflux | 2-4 hours | ~95% | [1] |
| 4,5-Dimethyl-1,2-phenylenediamine, Benzil | None (thermal) | Rectified Spirit | Reflux | 30-60 min | 75% | [2] | |
| Microwave-Assisted | o-Phenylenediamine, Benzil | Acidic Alumina | Solvent-free | Microwave Irradiation | 3 min | 80-86% | [3] |
| 1,2-Diaminobenzene, Benzil | Iodine | Water/Ethanol (1:1) | Microwave Irradiation | 2-3 min | 94% | [2] | |
| Heterogeneous Catalysis | o-Phenylenediamine, Benzil | CuH₂PMo₁₁VO₄₀ on Alumina | Toluene | Room Temperature | 2 hours | 92% | [4] |
| o-Phenylenediamine, Benzil | Fe₃O₄@SiO₂/Schiff base/Co(II) | Ethanol/Water | Room Temperature | 40-68 min | 93% | [5] | |
| Beirut Reaction | Benzofuroxan, Dimethyl-2-oxopropyl phosphonate | Molecular Sieves 3 Å | THF | 50°C | - | 77% | [6] |
| Benzofuroxan, Thiazol-2-ylacetonitrile | Ammonia | Methanol | - | - | - | [1] |
Experimental Protocols
This section provides detailed methodologies for the key synthetic routes discussed.
Classical Condensation Method
This traditional and widely used method relies on the thermal condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1]
Synthesis of 2,3-Diphenylquinoxaline: [1]
-
Materials:
-
o-Phenylenediamine (1.0 mmol, 108.1 mg)
-
Benzil (1.0 mmol, 210.2 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~2 drops)
-
-
Procedure:
-
Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 2,3-diphenylquinoxaline.
-
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis is a green chemistry technique that often leads to significantly shorter reaction times and higher yields.[3][7]
Synthesis of 2,3-Diphenylquinoxaline: [3]
-
Materials:
-
o-Phenylenediamine (1.1 mmol)
-
Benzil (1 mmol)
-
Acidic Alumina (0.2 g)
-
-
Procedure:
-
In an open pyrex vessel, thoroughly mix o-phenylenediamine and benzil with acidic alumina.
-
Place the vessel in a domestic microwave oven.
-
Irradiate the mixture at a power of 300 W for 3 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the product with ethanol.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization from ethanol.
-
Heterogeneous Catalysis Method
This method utilizes a solid-supported catalyst that can be easily recovered and reused, aligning with the principles of green chemistry.[4]
Synthesis of 2,3-Diphenylquinoxaline: [4]
-
Materials:
-
o-Phenylenediamine (1 mmol, 0.108 g)
-
Benzil (1 mmol, 0.210 g)
-
CuH₂PMo₁₁VO₄₀ supported on alumina (0.1 g)
-
Toluene (8 mL)
-
Anhydrous Na₂SO₄
-
-
Procedure:
-
To a mixture of o-phenylenediamine and benzil in toluene, add the alumina-supported catalyst.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, separate the insoluble catalyst by filtration.
-
Dry the filtrate over anhydrous Na₂SO₄.
-
Evaporate the solvent to obtain the pure product. The product can be further purified by recrystallization from ethanol.
-
Beirut Reaction
The Beirut reaction is a cycloaddition between a benzofuroxan and an enolate, enamine, or other active methylene compound to produce quinoxaline-N,N'-dioxides.[6][8]
Synthesis of 2-Methylquinoxaline-1,4-dioxide: (Adapted from a similar reaction[6])
-
Materials:
-
Benzofuroxan
-
Acetone (as the enolate source)
-
Ammonia (gaseous) or a basic catalyst
-
Methanol
-
-
Procedure:
-
Dissolve benzofuroxan in methanol in a suitable reaction vessel.
-
Cool the solution in an ice bath.
-
Bubble gaseous ammonia through the solution or add a suitable basic catalyst.
-
Add acetone dropwise to the reaction mixture while maintaining the temperature.
-
Stir the reaction mixture at room temperature for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate. If not, concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathways and experimental workflows for the described synthetic routes.
Caption: Classical condensation pathway for quinoxaline synthesis.
Caption: Workflow for microwave-assisted quinoxaline synthesis.
Caption: Heterogeneous catalysis workflow for quinoxaline synthesis.
Caption: The Beirut reaction pathway for quinoxaline-N,N'-dioxides.
References
- 1. mdpi.com [mdpi.com]
- 2. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03646D [pubs.rsc.org]
- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 7. "Microwave-Assisted Synthesis of Quinoxaline Derivatives" by Eric Horsting [ecommons.udayton.edu]
- 8. [PDF] Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds | Semantic Scholar [semanticscholar.org]
A Comparative Guide to HPLC Purity Assessment of Synthesized 6-(2-Bromoethyl)quinoxaline
Introduction
The meticulous purity assessment of synthesized active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and chemical research. 6-(2-Bromoethyl)quinoxaline is a heterocyclic compound of interest, and ensuring its purity is critical for the reliability of subsequent research and the safety of potential therapeutic applications. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose, offering robust, quantitative, and reproducible results.
This guide provides an objective comparison of different reversed-phase HPLC (RP-HPLC) methods for the purity assessment of this compound. We will explore the impact of different stationary phases (columns) and organic modifiers on separation efficiency, providing hypothetical supporting data to guide researchers in method selection and development.
Potential Impurities in the Synthesis of this compound
Based on common synthetic routes for quinoxaline derivatives, several process-related impurities may be present in the final product.[1][2] A robust analytical method must be able to resolve the main compound from these potential impurities.
| Impurity Type | Plausible Compound Name | Rationale |
| Starting Material | 4-Bromo-1,2-diaminobenzene | Unreacted precursor from the initial condensation reaction. |
| Reaction Intermediate | 6-Bromoquinoxaline | Incomplete reaction during the formation of the quinoxaline ring. |
| Side-Product (Elimination) | 6-Vinylquinoxaline | Elimination of HBr from the bromoethyl side chain. |
| Side-Product (Hydrolysis) | 6-(2-Hydroxyethyl)quinoxaline | Hydrolysis of the bromoethyl group, often facilitated by moisture. |
Comparative Analysis of HPLC Methods
The choice of HPLC column and mobile phase composition is critical for achieving optimal separation.[3][4] Aromatic and heterocyclic compounds, such as quinoxalines, can be effectively separated using reversed-phase chromatography.[5][6] We compare two common reversed-phase columns, a standard C18 and a Phenyl-Hexyl, using different mobile phase compositions to illustrate the impact on selectivity and resolution.
Method Performance Comparison
The following table summarizes the hypothetical performance of three distinct HPLC methods for separating this compound from its potential impurities. The data highlights differences in retention time, peak purity (as area %), and resolution between critical peak pairs.
| Compound | Method A: C18 Column / Acetonitrile Gradient | Method B: Phenyl-Hexyl Column / Acetonitrile Gradient |
| RT (min) | Area % | Resolution (Rs) | RT (min) | Area % | Resolution (Rs) | |
| 6-(2-Hydroxyethyl)quinoxaline | 5.2 | 0.45 |
| 4-Bromo-1,2-diaminobenzene | 6.8 | 0.25 |
| 6-Bromoquinoxaline | 10.1 | 0.15 |
| 6-Vinylquinoxaline | 11.5 | 0.30 |
| This compound | 12.9 | 98.80 |
Analysis:
-
Method A (C18 Column): This method provides excellent overall separation with resolution values (Rs) well above the baseline separation target of 1.5 for all impurity pairs. The C18 phase offers strong hydrophobic retention, resulting in a wider spread of peaks and longer retention times.[4]
-
Method B (Phenyl-Hexyl Column): The Phenyl-Hexyl column offers alternative selectivity due to π-π interactions with the aromatic rings of the analytes.[4] While it also achieves baseline separation, the resolution between the main peak and its vinylic impurity is reduced compared to Method A, indicating a different elution pattern.
Detailed Experimental Protocols
Below is the detailed experimental protocol for the recommended method, Method A , which demonstrated superior resolving power in our comparative analysis.
Recommended Protocol: Method A
-
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 15.0 30 70 18.0 30 70 18.1 70 30 | 22.0 | 70 | 30 |
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound sample.
-
Dissolve the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water (diluent) to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with the diluent to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Workflow and Process Visualization
To ensure clarity and reproducibility, the analytical workflow for HPLC purity assessment is outlined below.
Caption: Workflow for HPLC purity assessment.
For the purity assessment of synthesized this compound, a reversed-phase HPLC method utilizing a C18 column with an acetonitrile/water gradient (Method A) provides excellent separation from potential process-related impurities. This method demonstrates superior resolution compared to a Phenyl-Hexyl stationary phase, ensuring accurate quantification and reliable quality control. Researchers and drug development professionals can use this guide as a robust starting point for developing and validating their own analytical methods for this compound and its derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. soc.chim.it [soc.chim.it]
- 3. mdpi.com [mdpi.com]
- 4. agilent.com [agilent.com]
- 5. Separation of Quinoxaline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-(2-Bromoethyl)quinoxaline: A Comprehensive Guide
I. Hazard Assessment and Personal Protective Equipment (PPE)
Given the chemical structure of 6-(2-Bromoethyl)quinoxaline, which includes a bromo group and a quinoxaline core, it is prudent to assume it possesses hazardous properties similar to related compounds. Analogous quinoxaline derivatives are classified as harmful if swallowed and capable of causing serious eye damage. Therefore, stringent adherence to safety precautions is mandatory.
Table 1: Potential Hazards and Recommended Personal Protective Equipment
| Hazard Category | Potential Effects | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] | Chemical-resistant gloves (e.g., nitrile), lab coat, safety goggles with side-shields. |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1] | Safety goggles with side-shields or a face shield.[2][3] |
| Skin Irritation | May cause skin irritation. | Chemical-resistant gloves, lab coat.[2][3] |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory irritation. | Handle in a well-ventilated area, preferably within a chemical fume hood.[4][5] |
II. Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation. For major spills, move upwind.[6]
-
Control and Contain : Prevent the spillage from entering drains or water courses.[4][6] Contain the spill using inert absorbent materials such as sand, earth, or vermiculite.
-
Clean-up :
-
Minor Spills : For small spills, use dry clean-up procedures to avoid generating dust.[6] Carefully sweep or vacuum the material and place it into a suitable, labeled container for waste disposal.[2][6]
-
Major Spills : For larger spills, alert your institution's Environmental Health and Safety (EHS) department.[6]
-
-
Decontamination : After clean-up, decontaminate the area and all protective equipment thoroughly.[4] Contaminated clothing should be laundered separately before reuse.[4]
III. Proper Disposal Protocol
Under no circumstances should this compound be disposed of down the drain or in regular trash.[7] It must be treated as hazardous chemical waste and disposed of through an approved waste management program.
Step 1: Waste Segregation and Collection
-
Solid Waste : Collect pure this compound, as well as contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, clearly labeled, and sealable container.[8]
-
Liquid Waste : Solutions containing this compound should be collected in a separate, labeled, and sealed container designed for liquid hazardous waste.[8] Do not mix with other waste streams unless compatibility has been confirmed.[8]
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled with:
-
The full chemical name: "this compound".[7]
-
The approximate quantity of the waste.[7]
-
Any other components present in the waste mixture.[8]
Step 3: Interim Storage
Store sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[8] This area should be away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][8]
Step 4: Arranging for Final Disposal
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[7][8] Provide them with a complete and accurate description of the waste. The most appropriate method for the final disposal of halogenated organic compounds like this compound is typically high-temperature incineration at an approved facility.[8]
IV. Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. chemical-label.com [chemical-label.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
